N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide
Description
This compound is a synthetic benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at the 1-position and a 3,4-diethoxybenzamide moiety at the 6-position. The benzenesulfonyl group may enhance metabolic stability, while the diethoxybenzamide fragment could influence solubility and target binding .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-3-32-24-15-12-20(18-25(24)33-4-2)26(29)27-21-13-14-23-19(17-21)9-8-16-28(23)34(30,31)22-10-6-5-7-11-22/h5-7,10-15,17-18H,3-4,8-9,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCTSGCJNCTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates
Synthesis of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of Diethoxybenzamide Moiety: The final step involves the coupling of the benzenesulfonyl-tetrahydroquinoline intermediate with 3,4-diethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, pyridine as a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: N-substituted derivatives
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide has been explored for various scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s structural features make it a promising lead for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. Additionally, the tetrahydroquinoline ring can interact with hydrophobic pockets, enhancing binding affinity. The diethoxybenzamide moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence describes tetrahydroquinoline derivatives with structural similarities, enabling a comparative analysis. Below is a detailed comparison with key analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The target compound’s benzenesulfonyl group distinguishes it from analogs like 68, 70, and 71, which feature piperidine or pyrrolidine rings. Sulfonylation often improves metabolic stability and membrane permeability compared to amine-containing substituents . The 3,4-diethoxybenzamide moiety may confer distinct electronic and steric properties compared to the thiophene-2-carboximidamide group in analogs. Thiophene derivatives are known for π-π stacking interactions, while diethoxy groups could enhance lipophilicity.
Synthetic Efficiency :
- The target compound’s synthesis may require specialized steps (e.g., sulfonylation), whereas analogs like 69 and 70 utilize Boc-protected intermediates and HCl-mediated deprotection, achieving moderate yields (60–72%) .
Purity and Characterization :
- All analogs in the evidence exhibit HPLC purity >95%, suggesting rigorous purification protocols. The target compound would likely require similar quality control measures.
Biological Activity: Analogs 68, 70, and 71 demonstrate inhibitory activity against iNOS, eNOS, and nNOS, with selectivity profiles influenced by substituents.
Research Findings and Limitations
- NOS Inhibition: While the evidence highlights NOS inhibition for analogs, the target compound’s activity remains unstudied. Computational modeling or enzymatic assays would be needed to validate its efficacy.
- Pharmacokinetics : The diethoxybenzamide group may improve oral bioavailability compared to thiophene-based analogs, but in vivo studies are necessary.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tetrahydroquinoline core, a benzenesulfonyl group, and a diethoxybenzamide moiety. The combination of these functional groups suggests a diverse range of biological interactions that could be harnessed for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 453.55 g/mol. The compound's structure includes:
- Tetrahydroquinoline : Known for its presence in various biologically active compounds.
- Benzenesulfonyl group : Enhances solubility and reactivity.
- Diethoxybenzamide : May influence pharmacokinetic properties and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors, while the tetrahydroquinoline structure may modulate enzyme activity or receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit various enzymes involved in metabolic pathways.
- Antimicrobial Activity : Research has indicated potential antimicrobial properties against both gram-positive and gram-negative bacteria, likely through interactions with bacterial enzymes such as MurD (a target in bacterial cell wall synthesis) .
- Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxicity against human tumor cell lines, suggesting potential anticancer properties.
Biological Activity Data
A summary of notable biological activities and findings related to this compound is presented below:
Case Studies
- Antimicrobial Study : A study conducted using liposome models to mimic bacterial membranes showed that N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives displayed non-surfactant antimicrobial activity without significant membrane disruption . This indicates a potential mechanism involving direct enzyme inhibition rather than membrane lysis.
- Cytotoxicity Assessment : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. The specific pathways involved are under investigation but suggest modulation of key signaling pathways related to cell growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
